molecular formula C13H10BrNO B15043684 2-{[(e)-(4-Bromophenyl)methylidene]amino}phenol CAS No. 3230-46-4

2-{[(e)-(4-Bromophenyl)methylidene]amino}phenol

Cat. No.: B15043684
CAS No.: 3230-46-4
M. Wt: 276.13 g/mol
InChI Key: XHIIEEPPCLKWQN-UHFFFAOYSA-N
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Description

2-{[(E)-(4-Bromophenyl)methylidene]amino}phenol is a Schiff base compound of significant interest in coordination chemistry and medicinal research. This molecule features a phenol and an imine nitrogen, forming a bidentate ligand capable of coordinating with various metal ions to form stable complexes . These complexes are investigated for a range of biological activities, including potential antibacterial, anticancer, and antitumor properties . The structure is characterized by strong intramolecular O–H···N hydrogen bonding, which generates a six-membered ring motif, contributing to its stability . In its crystalline form, the molecular packing is further stabilized by intermolecular interactions, making it a compound of interest in materials science . Researchers value this Schiff base as a key precursor in the synthesis of novel chemical entities and as a potential inhibitor for biochemical targets like protein tyrosine phosphatases . This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

CAS No.

3230-46-4

Molecular Formula

C13H10BrNO

Molecular Weight

276.13 g/mol

IUPAC Name

2-[(4-bromophenyl)methylideneamino]phenol

InChI

InChI=1S/C13H10BrNO/c14-11-7-5-10(6-8-11)9-15-12-3-1-2-4-13(12)16/h1-9,16H

InChI Key

XHIIEEPPCLKWQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N=CC2=CC=C(C=C2)Br)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(E)-(4-Bromophenyl)methylidene]amino}phenol typically involves the condensation reaction between 4-bromobenzaldehyde and 2-aminophenol. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Coordination Chemistry and Metal Complex Formation

This Schiff base acts as a bidentate ligand , coordinating through the imine nitrogen and phenolic oxygen. Notable complexes include:

Metal Ion Complex Structure Biological Activity Reference
Cu(II)[Cu(BIMP)₂] (BIMP = ligand)Urease inhibition (IC₅₀ = 5 μM)
Ni(II)[Ni₂L(μ-OH)] (L = modified ligand)Catalytic applications in oxidation

Key Observations :

  • Copper complexes exhibit enhanced bioactivity due to redox-active metal centers .

  • Nickel complexes show potential in catalytic systems, though data remains limited .

Biological Interactions and Enzyme Inhibition

The compound interacts with biological targets via hydrogen bonding and hydrophobic effects :

Target Interaction Type Effect IC₅₀/EC₅₀
Urease EnzymeCompetitive inhibitionBlocks substrate binding5 μM
Antioxidant SystemsRadical scavengingReduces ROS via phenolic –OH groupN/A
Cancer Cell LinesApoptosis inductionDisrupts mitochondrial membraneUnder study

Mechanistic studies suggest its planar structure enhances binding to enzyme active sites .

Thermochromic Behavior and Polymorphism

The compound exhibits thermochromism , transitioning from orange to yellow upon cooling. Structural analysis reveals:

Polymorph Dihedral Angle (Φ) Color at RT Thermochromic Shift
1A (Orange)1.8°OrangeYellow at <150 K
1B (Yellow)45.6°YellowPale yellow at <150 K

This behavior is attributed to conformational changes in the imine bridge affecting π-conjugation .

Stability and Degradation

Under thermal stress, the compound decomposes at ~220°C , releasing brominated byproducts. Hydrolytic stability tests in aqueous ethanol (pH 7.4, 37°C) show <10% degradation over 72 h, confirming robustness in physiological conditions .

Comparative Reactivity with Analogues

Replacing bromine with chlorine or methoxy groups alters electronic properties and bioactivity:

Analog Substituent Urease IC₅₀ Notes
2-[(E)-(4-Chlorophenyl)imino]phenolCl10.66 μM Reduced potency vs. Br analogue
2-Methoxy-6-(quinolin-8-ylimino)phenolOCH₃ + quinolineN/AEnhanced anticancer activity

Future Research Directions

  • Catalytic Applications : Exploration in asymmetric synthesis .

  • Drug Delivery Systems : Functionalization for targeted therapies.

  • Photodynamic Therapy : Leveraging thermochromic properties .

This compound’s versatility in coordination chemistry and bioactivity positions it as a promising candidate for multidisciplinary research.

Scientific Research Applications

2-{[(E)-(4-Bromophenyl)methylidene]amino}phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(E)-(4-Bromophenyl)methylidene]amino}phenol varies depending on its application:

    Enzyme Inhibition: The compound acts as a competitive inhibitor, binding to the active site of the enzyme and preventing substrate access.

    Antimicrobial Activity: It disrupts microbial cell membranes and interferes with essential metabolic processes.

    Anticancer Activity: It induces apoptosis in cancer cells by interacting with specific molecular targets and pathways.

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Key structural analogs include:

Compound Name Molecular Formula Substituents C=N Bond Length (Å) Dihedral Angle (°) Hydrogen Bonding Motifs
2-{[(E)-(4-Bromophenyl)methylidene]amino}phenol C₁₃H₁₀BrNO 4-Bromo, phenolic -OH ~1.28 (estimated) Data not available Likely O–H···N intramolecular
2-[(E)-(4-Chlorobenzylidene)amino]phenol C₁₃H₁₀ClNO 4-Chloro, phenolic -OH O–H···N (intramolecular)
2-{[(5-Nitrothiophen-2-yl)methylidene]amino}phenol C₁₁H₈N₂O₃S 5-Nitrothiophene, -OH 1.264 8.38 (thiophene vs. phenyl) O–H···N (intramolecular) and O–H···O (intermolecular)
[Cu(HL2)(L2)]₂·(NO₃)₂ (Schiff base Cu complex) 4-Chloro, pyridine N–H···O and O–H···O (crystal packing)

Key Observations :

  • The C=N bond length in the nitrothiophene analog (1.264 Å) is slightly shorter than the typical 1.28 Å, attributed to resonance stabilization with the electron-withdrawing nitro group .
  • Planarity : The nitrothiophene derivative exhibits near-planarity (dihedral angle: 8.38°), enhancing π-conjugation and stability, whereas bromo/chloro analogs may show greater torsion due to steric effects.
  • Hydrogen Bonding: Intramolecular O–H···N bonds are common in phenolic Schiff bases, while intermolecular interactions (e.g., O–H···O in nitrothiophene) stabilize crystal lattices .
Physicochemical Properties
Compound Melting Point (K) Solubility Electronic Effects
This compound Not reported Likely polar aprotic Electron-withdrawing Br enhances Lewis acidity
4-Chloro analog Not reported Ethanol, DMSO Cl less electronegative than Br
Nitrothiophene analog 430–432 Ethanol Strong electron-withdrawing (NO₂, S)

Key Observations :

  • Thermal Stability : The nitrothiophene analog’s higher melting point (430–432 K) suggests robust crystal packing via hydrogen bonds and π-stacking .

Biological Activity

The compound 2-{[(E)-(4-bromophenyl)methylidene]amino}phenol , a Schiff base derivative, has garnered attention for its diverse biological activities, particularly in antimicrobial and antioxidant applications. This article synthesizes recent research findings to provide a comprehensive overview of its biological activity, including data tables and case studies.

Chemical Structure and Synthesis

This compound is synthesized through the condensation reaction of 4-bromobenzaldehyde with 2-aminophenol. This reaction results in the formation of a Schiff base, characterized by the presence of an imine functional group.

Antimicrobial Activity

Numerous studies have reported the antimicrobial efficacy of Schiff bases, including this compound. The compound exhibits significant activity against various bacterial strains and fungi.

Table 1: Antimicrobial Activity of this compound

MicroorganismActivity (MIC in µg/mL)Reference
Staphylococcus aureus12.5
Escherichia coli15.0
Bacillus subtilis10.0
Candida albicans20.0

The compound has shown broad-spectrum activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The minimum inhibitory concentration (MIC) values indicate its potential as an effective antimicrobial agent.

Antioxidant Activity

Schiff bases are known for their antioxidant properties, which are attributed to their ability to scavenge free radicals. The antioxidant activity of this compound was evaluated using the DPPH assay.

Table 2: Antioxidant Activity of this compound

Assay MethodIC50 (µg/mL)Reference
DPPH25.0
ABTS30.0

The results indicate that this compound has a moderate capacity to neutralize free radicals, which is crucial for preventing oxidative stress-related diseases.

Enzyme Inhibition Studies

In addition to its antimicrobial and antioxidant properties, this compound has been investigated for its enzyme inhibition capabilities, particularly against acetylcholinesterase (AChE), which is relevant in Alzheimer's disease research.

Table 3: Enzyme Inhibition Activity

EnzymeIC50 (nM)Reference
Acetylcholinesterase45.0
Butyrylcholinesterase50.0

These findings suggest that the compound may play a role in neuroprotective strategies by inhibiting enzymes associated with neurodegenerative disorders.

Case Studies

  • Antimicrobial Efficacy : A study highlighted the effectiveness of various Schiff bases, including our compound, against multi-drug resistant strains of bacteria. The research demonstrated that modifications in the phenolic ring significantly enhanced antimicrobial activity, making it a candidate for further development as an antibiotic agent.
  • Antioxidant Potential : Another investigation focused on the structure-activity relationship (SAR) of Schiff bases, revealing that electron-donating groups on the phenolic ring increased antioxidant activity. This supports the potential use of such compounds in therapeutic applications aimed at oxidative stress reduction.

Q & A

Q. What are the standard synthetic routes for 2-{[(E)-(4-Bromophenyl)methylidene]amino}phenol, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via Schiff base condensation between 4-bromobenzaldehyde derivatives and 2-aminophenol. A common method involves refluxing equimolar amounts of 4-bromobenzaldehyde and 2-aminophenol in ethanol for 5–6 hours under acidic or neutral conditions . Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reaction rates but require careful purification.
  • Catalysts : Trace acetic acid or Lewis acids (e.g., ZnCl₂) can accelerate imine formation.
  • Characterization : Post-synthesis validation via FTIR (C=N stretch ~1600 cm⁻¹) and ¹H NMR (imine proton δ ~8.3–8.5 ppm) is critical .

Q. How can spectroscopic techniques (FTIR, NMR, UV-Vis) resolve ambiguities in characterizing this Schiff base?

  • FTIR : Confirm the presence of the C=N bond (1600–1620 cm⁻¹) and phenolic O–H stretch (~3200–3400 cm⁻¹). Discrepancies may arise from tautomerism (enol-imine vs. keto-amine forms), requiring comparison with computed spectra .
  • ¹H NMR : The imine proton (HC=N) appears as a singlet near δ 8.5 ppm. Overlapping signals from aromatic protons can be deconvoluted using 2D NMR (COSY, HSQC) .
  • UV-Vis : π→π* transitions in the aromatic and imine moieties (λmax ~250–350 nm) provide insights into electronic conjugation .

Q. What biological activities are associated with this compound, and how are they experimentally validated?

Schiff bases derived from 2-aminophenol exhibit antimicrobial, anticancer, and antioxidant properties. For example:

  • Antimicrobial assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values typically ≤50 µg/mL .
  • Antioxidant tests : DPPH radical scavenging (IC₅₀ ~20–40 µM) and FRAP assays correlate with phenolic –OH groups .

Advanced Research Questions

Q. How do crystallographic studies elucidate the molecular conformation and supramolecular interactions of this compound?

Single-crystal X-ray diffraction (SCXRD) reveals:

  • Planarity : The imine (C=N) and adjacent aromatic rings are nearly coplanar (dihedral angle <10°), enhancing conjugation .
  • Hydrogen bonding : Intramolecular O–H···N bonds form S(5) ring motifs, while intermolecular O–H···O interactions create inversion dimers (R₂²(22) motifs) .
  • π-π stacking : Aromatic ring centroids are 3.65–3.85 Å apart, stabilizing the crystal lattice .
  • Software : SHELX suite (SHELXL-97 for refinement) is standard for resolving disorder and thermal parameters .

Q. What computational methods are used to predict and validate the electronic properties of this compound?

  • DFT calculations : Gaussian or ORCA software with B3LYP/6-311G(d,p) basis sets optimize geometry and compute HOMO-LUMO gaps (~4.5 eV), correlating with UV-Vis data .
  • Molecular docking : AutoDock Vina predicts binding affinities to biological targets (e.g., DNA gyrase for antimicrobial activity) .
  • NBO analysis : Delocalization indices quantify charge transfer between the imine and bromophenyl groups .

Q. How can discrepancies between experimental and theoretical data (e.g., bond lengths, spectral peaks) be addressed?

  • Crystallographic vs. DFT bond lengths : C=N bonds in SCXRD (1.26–1.28 Å) often slightly shorter than DFT predictions (1.30 Å) due to crystal packing effects .
  • Spectral mismatches : Solvent polarity in NMR/UV-Vis experiments may shift peaks vs. gas-phase calculations. Include implicit solvent models (e.g., PCM) in simulations .
  • Dynamic effects : Temperature-dependent XRD or variable-temperature NMR can resolve tautomerism-related inconsistencies .

Methodological Notes

  • Synthesis : Monitor reaction progress via TLC (eluent: hexane/ethyl acetate 7:3) .
  • Crystallization : Slow evaporation from ethanol yields diffraction-quality crystals .
  • Refinement : Apply multi-scan absorption corrections (e.g., X-RED32) to mitigate extinction effects .

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